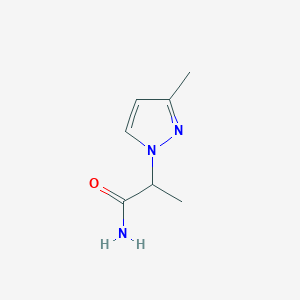

2-(3-methyl-1H-pyrazol-1-yl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-3-4-10(9-5)6(2)7(8)11/h3-4,6H,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUDXUINKZDUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of Pyrazolylpropanamide Compounds

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to confirming the chemical identity and elucidating the structural features of a synthesized compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Analysis of the proton NMR spectrum would be expected to reveal distinct signals for the methyl group on the pyrazole (B372694) ring, the protons of the propanamide backbone (including the chiral center), and the protons on the pyrazole ring. The chemical shifts (δ, in ppm), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would be tabulated to confirm the connectivity of the atoms.

¹⁹F NMR: This analysis would only be applicable if the compound contained fluorine atoms. For 2-(3-methyl-1H-pyrazol-1-yl)propanamide, this subsection would be noted as not applicable.

A representative data table for NMR analysis would look like this:

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | Data Not Available |

| CH (propan.) | Data Not Available | Data Not Available |

| CH₃ (propan.) | Data Not Available | Data Not Available |

| C3-CH₃ (pyra.) | Data Not Available | Data Not Available |

| C4-H (pyra.) | Data Not Available | Data Not Available |

| C5-H (pyra.) | Data Not Available | Data Not Available |

| NH₂ | Data Not Available | - |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amide, the C=O (Amide I band) stretching, and the N-H bending (Amide II band), as well as C-H and C=N stretching frequencies from the pyrazole ring and alkyl chain.

A data table for IR spectroscopy would be structured as follows:

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity (s, m, w) |

| N-H Stretch (Amide) | Data Not Available | Data Not Available |

| C-H Stretch (Aromatic) | Data Not Available | Data Not Available |

| C-H Stretch (Aliphatic) | Data Not Available | Data Not Available |

| C=O Stretch (Amide I) | Data Not Available | Data Not Available |

| N-H Bend (Amide II) | Data Not Available | Data Not Available |

| C=N Stretch (Pyrazole) | Data Not Available | Data Not Available |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the exact mass of this compound. Analysis of the fragmentation pattern would offer further structural confirmation, showing characteristic losses of fragments such as the amide group or parts of the pyrazole ring.

| Ion Type | m/z Value |

| Molecular Ion [M]⁺ | Data Not Available |

| Fragment 1 | Data Not Available |

| Fragment 2 | Data Not Available |

X-ray Diffraction Studies of Solid-State Molecular Architectures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

This subsection would describe the precise molecular geometry, including bond lengths, bond angles, and torsion angles, as determined by X-ray crystallography. It would detail the conformation of the propanamide side chain relative to the pyrazole ring.

A crystallographic data table would include:

| Parameter | Value |

| Chemical Formula | C₇H₁₁N₃O |

| Formula Weight | 153.18 |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume | Data Not Available |

| Z | Data Not Available |

Analysis of the crystal packing would reveal the network of intermolecular forces that stabilize the solid-state structure. This would focus on hydrogen bonds, typically involving the amide N-H donors and the carbonyl oxygen and pyrazole nitrogen atoms as acceptors. Other non-covalent interactions, such as π-π stacking if present, would also be discussed.

A table summarizing hydrogen bond geometries would be presented:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O=C | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| N-H···N (pyrazole) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Analysis of Dihedral Angles and Torsion Angles within the Pyrazolylpropanamide Framework of this compound

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental or theoretical data regarding the dihedral and torsion angles for the compound this compound.

The conformational structure of pyrazolylpropanamide compounds is determined by the rotational freedom around several key single bonds, giving rise to specific dihedral and torsion angles. These angles define the three-dimensional arrangement of the pyrazole ring relative to the propanamide side chain. Analysis of these angles, typically through X-ray crystallography or computational modeling, is crucial for understanding the molecule's spatial configuration, intramolecular interactions, and potential intermolecular packing in a crystal lattice.

Therefore, a detailed analysis of the dihedral and torsion angles for this compound, including data tables and specific research findings, cannot be provided at this time. Further experimental studies, such as single-crystal X-ray diffraction, or theoretical calculations would be required to determine these structural parameters.

Computational Chemistry and Theoretical Investigations of Pyrazolylpropanamide Derivatives

Quantum Chemical Computations for Electronic Structure and Reactivity Prediction

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of pyrazolylpropanamide derivatives. ekb.egnih.gov These calculations provide valuable information about the distribution of electrons within the molecule, which in turn governs its chemical behavior.

The electronic properties of pyrazole (B372694) derivatives are often investigated using the B3LYP functional with various basis sets, such as 6-311++G(d,p). ekb.eg Key parameters derived from these computations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger energy gap generally implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites. ekb.egnih.gov For 2-(3-methyl-1H-pyrazol-1-yl)propanamide, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the propanamide group and the pyrazole ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Global reactivity descriptors, such as chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ), can be calculated from the HOMO and LUMO energies. ekb.eg These descriptors provide a quantitative measure of the molecule's reactivity.

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.21 |

| ELUMO (eV) | -2.03 |

| Energy Gap (ΔE) (eV) | 4.18 |

| Chemical Hardness (η) | 2.09 |

| Global Softness (S) | 0.239 |

| Electronegativity (χ) | 4.12 |

| Electrophilicity (ω) | 4.06 |

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the potential biological activity of pyrazolylpropanamide derivatives by modeling their interactions with specific enzymes or receptors. nih.govnih.gov

The process of molecular docking involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. Software such as AutoDock is commonly used for these simulations. nih.gov The docking algorithm then explores various possible conformations of the ligand within the binding site of the protein and scores them based on a scoring function, which estimates the binding affinity. The result is a set of predicted binding poses and their corresponding binding energies. nih.gov

The interactions between the ligand and the protein's active site residues are then analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. aalto.firesearchgate.net For this compound, the amide group can act as both a hydrogen bond donor and acceptor, while the pyrazole ring can participate in various interactions, including hydrogen bonding and π-π stacking. nih.gov

For instance, in a study of pyrazole derivatives as potential inhibitors for receptor tyrosine kinases, docking studies revealed that the ligands fit deeply within the binding pocket, forming key hydrogen bonds. nih.gov The binding energies for these derivatives ranged from -5.92 to -10.09 kJ/mol. nih.gov

| Compound | Target Protein | Binding Energy (kJ/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 1b | VEGFR-2 (2QU5) | -10.09 | - |

| Derivative 1d | Aurora A (2W1G) | -8.57 | - |

| Derivative 2b | CDK2 (2VTO) | -10.35 | - |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of this compound is essential as the molecule's conformation can significantly influence its biological activity.

The potential energy surface (PES) of a molecule maps its energy as a function of its geometry. By exploring the PES, the most stable conformations (local minima) and the energy barriers for interconversion (saddle points) can be identified. These studies are often performed using quantum chemical methods.

For a related compound, 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide, X-ray crystallography revealed a nearly coplanar arrangement between the pyrazole and pyridine (B92270) rings, with a dihedral angle of 1.87(5)°. nih.gov While this provides some insight, a full conformational analysis of this compound would involve systematically rotating the rotatable bonds, such as the C-N bond connecting the pyrazole ring to the propanamide moiety and the C-C bonds within the propanamide chain, and calculating the energy at each step.

The results of such an analysis would provide information on the preferred spatial orientation of the methyl group on the pyrazole ring relative to the propanamide side chain, which could be crucial for its interaction with a biological target.

| Compound | Torsion Angle | Value (°) |

|---|---|---|

| 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide | N3—C6—C7—N4 | 179.36(2) |

Predictive Modeling of Synthetic Pathways and Reaction Mechanisms

Computational chemistry can also be employed to predict and understand the synthetic pathways and reaction mechanisms for the formation of pyrazolylpropanamide derivatives. Theoretical studies can help in optimizing reaction conditions and predicting the feasibility of different synthetic routes. mdpi.comresearchgate.net

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or a related precursor with a hydrazine (B178648) derivative. mdpi.com For this compound, a plausible synthetic route could involve the reaction of a suitable β-ketoamide with hydrazine.

Theoretical investigations of reaction mechanisms typically involve locating the transition state structures and calculating the activation energies for each step of the proposed mechanism. This can be achieved using DFT calculations. nih.gov Such studies can elucidate the role of catalysts, the effect of substituents on the reaction rate, and the regioselectivity of the reaction. For example, theoretical studies on the thermal decomposition of pyrazoline derivatives have shed light on the underlying chemical pathways. mdpi.com

By modeling the reaction pathway, researchers can gain a deeper understanding of the factors that control the synthesis, leading to the development of more efficient and selective synthetic methods.

Biological Activity Investigations: Mechanisms and Molecular Targets

Enzyme Inhibition Potentials of Pyrazolylpropanamide Derivatives

The structural features of pyrazolylpropanamide derivatives make them adept at interacting with the active sites of various enzymes, leading to the inhibition of their catalytic functions. This has been a fruitful area of research, yielding potential candidates for new drugs.

Modulation and Inhibition of Protein Kinase Activities

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Pyrazole-containing compounds have been identified as a significant class of kinase inhibitors. Derivatives of the pyrazolylpropanamide scaffold have been investigated for their ability to target specific kinases involved in oncogenesis.

For instance, a derivative, (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide, also known as AZD4205, has been identified as a potent and selective inhibitor of Janus Kinase 1 (JAK1). researchgate.net The JAK/STAT signaling pathway is critical for cytokine signaling, and its constitutive activation is associated with various diseases. Selective JAK1 inhibition is a promising strategy to overcome treatment resistance in certain cancers. researchgate.net

Another study led to the discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo najah.eduresearchgate.netcyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033) as a specific c-Met/Ron dual kinase inhibitor. nih.gov This compound shows preferential binding to the activated conformation of c-Met, a receptor tyrosine kinase often dysregulated in cancer. nih.gov Such inhibitors hold promise for providing more effective and targeted cancer therapies.

| Compound Name | Target Kinase(s) | Key Findings |

| AZD4205 | Janus Kinase 1 (JAK1) | Potent and highly selective JAK1 inhibitor, promising for overcoming treatment resistance. researchgate.net |

| MK-8033 | c-Met/Ron | Dual inhibitor with preferential affinity for the activated state of c-Met, demonstrating tumor growth inhibition in preclinical models. nih.gov |

Inhibition of Bacterial Enzymes for Antibiotic Research

The rise of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. One such target is N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an essential enzyme in the lysine (B10760008) biosynthetic pathway of many bacteria.

Research has focused on developing pyrazole-based inhibitors of DapE. A series of pyrazole-based analogs were synthesized and tested for their inhibitory activity against DapE from Haemophilus influenzae. The most potent analog, which features an aminopyridine amide, exhibited an IC50 of 17.9 ± 8.0 μM. Another promising compound, a single enantiomer of an ɑ-methyl analog, showed an IC50 of 18.8 µM, with the (R)-enantiomer being the active form. Enzyme kinetic studies confirmed that these compounds act as competitive inhibitors, and thermal shift assays demonstrated target engagement and stabilization of the enzyme upon inhibitor binding.

| Compound | Target Enzyme | Inhibition Data | Mechanism of Action |

| Pyrazole (B372694) analog with aminopyridine amide | N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) | IC50: 17.9 ± 8.0 μM | Competitive Inhibition |

| (R)-enantiomer of ɑ-methyl analog | N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) | IC50: 18.8 µM, Ki: 17.3 ± 2.8 μM | Competitive Inhibition |

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation and Inhibitor Design

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for drug development. The PI3K pathway includes key kinases such as Akt (also known as protein kinase B).

The pyrazole scaffold is a recognized pharmacophore in the design of Akt kinase inhibitors. For example, afuresertib (B560028) (GSK2110183) is a pyrazole-based Akt1 kinase inhibitor with a Ki value of 0.08 nM. The structural features of pyrazole derivatives allow for their development as potent and selective inhibitors within this critical signaling cascade. While direct studies on "2-(3-methyl-1H-pyrazol-1-yl)propanamide" as a PI3K pathway modulator are not extensively documented, the established activity of related pyrazole-containing molecules highlights the potential of this chemical class in targeting components of the PI3K pathway.

Receptor Modulation and Ligand-Binding Dynamics

Beyond enzyme inhibition, pyrazolylpropanamide derivatives have been shown to modulate the function of cellular receptors, demonstrating their potential in treating hormone-dependent cancers.

Selective Androgen Receptor Degradation (SARD) and Pan-Antagonism via Specific Domain Interactions

The androgen receptor (AR) is a key driver in the progression of prostate cancer. While androgen deprivation therapy is the standard of care, resistance often develops, necessitating new therapeutic strategies. One promising approach is the development of Selective Androgen Receptor Degraders (SARDs), which not only block AR activity but also promote its degradation.

A series of novel aryl pyrazol-1-yl-propanamides have been designed and characterized as SARDs and pan-antagonists of the AR. These compounds exhibit broad-spectrum AR antagonism and have demonstrated the ability to induce tumor growth inhibition in models of enzalutamide-resistant prostate cancer. For instance, one such derivative induced an 80% tumor growth inhibition in a xenograft model derived from the enzalutamide-resistant VCaP cell line. This activity is mediated through the ubiquitin-proteasome system. These pyrazol-1-yl-propanamides represent a significant advancement in the development of novel AR antagonists for the treatment of resistant prostate cancer.

Cell-Based Studies of Antiproliferative Activity and Related Cellular Mechanisms

The antiproliferative properties of pyrazole-based compounds have been extensively evaluated in various cancer cell lines. These studies have provided valuable insights into their mechanisms of action at the cellular level.

Derivatives of the pyrazole scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For example, one pyrazole derivative showed an IC50 value of 8.4 nM against a colon adenocarcinoma cell line. najah.edu The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division. najah.edu

In other studies, pyrazole derivatives have been shown to induce cell cycle arrest and apoptosis. For instance, a synthesized indolylacrylamide derivative with a structure resembling a pyrazole analog caused cell cycle arrest at the G2/M phase and induced apoptotic cell death through the activation of caspase-3 in leukemia and cervical cancer cell lines. najah.edu Furthermore, pyrazolyl amides have shown antiproliferative activity against melanoma, ovarian, lung, and cervical cancer cells, with some derivatives being more effective than the standard chemotherapeutic agent cisplatin (B142131) in certain cell lines. mdpi.com

The antiproliferative effects of pyrazole-based compounds are not limited to a single mechanism and can vary depending on the specific substitutions on the pyrazole ring and the cancer cell type being investigated. These cell-based studies underscore the potential of the pyrazolylpropanamide scaffold as a source of new anticancer agents.

| Cell Line | Compound Type | Observed Effect | IC50 Value |

| Colon-26 adenocarcinoma | Pyrazole derivative | Antiproliferative activity, tubulin polymerization inhibition | 8.4 nM (antiproliferative), 3 µM (tubulin inhibition) najah.edu |

| Raji (Burkitt lymphoma) | Indolylacrylamide derivative | Antiproliferative activity, G2/M cell cycle arrest, apoptosis | 9.5 µM najah.edu |

| HL-60 (promyelocytic leukemia) | Indolylacrylamide derivative | Antiproliferative activity, G2/M cell cycle arrest, apoptosis | 5.1 µM najah.edu |

| SKMEL28 (melanoma) | Pyrazolyl amide | Antiproliferative activity | - |

| SKOV3 (ovarian cancer) | Pyrazolyl amide | Antiproliferative activity | - |

| A549 (lung cancer) | Pyrazolyl amide | Antiproliferative activity | - |

| HeLa (cervical cancer) | Pyrazolyl amide | Antiproliferative activity | - |

Exploration of Anti-inflammatory Mechanisms, Including Cyclooxygenase-2 Inhibition

The pyrazole scaffold is a key feature in several anti-inflammatory drugs, largely due to its ability to inhibit cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced at sites of inflammation, making it a prime target for anti-inflammatory drugs. nih.govnih.gov

Research into a variety of pyrazole derivatives has demonstrated their multifaceted anti-inflammatory potential. nih.gov A systematic analysis of 28 pyrazole derivatives revealed their capacity to reduce prostaglandin (B15479496) E2 levels in vitro. nih.gov The mechanisms for this reduction were varied and included direct inhibition of COX-1 and COX-2 enzymes, downregulation of COX-2 expression, and suppression of oxidative burst in human leukocytes. nih.gov

The specific substitutions on the pyrazole ring have been identified as crucial determinants of both potency and selectivity. nih.gov For instance, the presence of a 4-styryl group on the pyrazole moiety and chloro substitutions were found to be key for anti-inflammatory activity. nih.gov Diarylheterocyclic inhibitors, a class that includes many pyrazole compounds, have been developed to be highly selective for COX-2, which is attributed to distinct inhibitory mechanisms for each isoenzyme. nih.gov This selectivity is a significant advantage as it can reduce the side effects associated with non-specific COX inhibition. nih.gov

One study highlighted a pyrazole derivative that reduced prostaglandin E2 levels by specifically downregulating COX-2 expression, while another pyrazole-1,2,3-triazole hybrid emerged as a dual-acting agent, inhibiting both COX-2 activity and the oxidative burst in human leukocytes. nih.gov These findings underscore the diverse ways in which pyrazole-based compounds can exert their anti-inflammatory effects, primarily centered around the modulation of the cyclooxygenase pathway.

Assessment of Antioxidant Properties and Free Radical Scavenging Mechanisms

Compounds possessing a pyrazole core have been investigated for their antioxidant capabilities, particularly their ability to scavenge free radicals. mdpi.commdpi.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. researchgate.net

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of chemical compounds. mdpi.com In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. mdpi.com

Studies on various substituted pyrazoles have demonstrated their free-radical scavenging activity using the DPPH method. mdpi.com The antioxidant activity of certain chloro derivatives of pyrazole has been noted, with their efficacy being directly proportional to the concentration used. mdpi.com Interestingly, some pyrazole derivatives can act as either antioxidants or pro-oxidants depending on their concentration. mdpi.com For example, a study found that while several tested compounds acted as antioxidants at low concentrations (0.25 mg/mL), they converted to pro-oxidants at higher concentrations. mdpi.com

The structural similarity of some pyrazole derivatives to edaravone, a potent antioxidant drug, has prompted investigations into their shared ability to scavenge oxygen free radicals. mdpi.com Phenyl-pyrazolone derivatives, for instance, have been shown to possess robust antioxidant properties, a capacity that is modulated by the nature of the substituent on the pyrazolone (B3327878) core. nih.govmdpi.com

Table 1: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound | Concentration (mg/mL) | Activity |

|---|---|---|

| Pyrazole Derivative 1c | 0.25 | Antioxidant |

| Pyrazole Derivative 2c | Varies | Antioxidant (proportional to concentration) |

| Pyrazole Derivative 3c | 0.25 | Antioxidant |

| Pyrazole Derivative 4c | 0.25 | Antioxidant (Most active) |

Broader Bioactivity Landscapes and Exploratory Biological Screening

Beyond their anti-inflammatory and antioxidant properties, pyrazole derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. mdpi.commdpi.com They are integral structural motifs in medicinal chemistry and have been evaluated for various therapeutic applications. jocpr.com

Antimicrobial and Antifungal Activity: Novel pyrazole derivatives have been synthesized and screened for their antimicrobial and antifungal activities. jocpr.commdpi.com The agar (B569324) well-diffusion method is a common technique for such screenings. mdpi.com Studies have shown that certain structural features, such as chloro derivatives, can confer potent antimicrobial activity. mdpi.com The development of new antimicrobial agents is crucial due to the rise of multi-drug resistant bacteria. jocpr.com

Anticancer Activity: The pyrazole scaffold is present in several commercially available anticancer drugs, including pazopanib, ruxolitinib, and crizotinib. nih.gov Numerous studies have demonstrated the antiproliferative activity of pyrazole-containing compounds against various cancer cell lines, such as lung, colorectal, pancreatic, and breast cancer. mdpi.comnih.gov For example, a series of 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogues were synthesized and evaluated for their anticancer potential, with some compounds showing more potent effects than curcumin on MDA-MB-231 and HepG2 cancer cell lines. nih.gov

Neuroprotective Activity: Exploratory screenings have also revealed the potential of pyrazole derivatives in neuroprotection. nih.gov A study on a series of 3-(1H-pyrazol-1-yl)-N-propananilide derivatives demonstrated that all tested compounds possessed neuroprotective activity against a 6-OHDA-induced neurotoxicity model, which is relevant to Parkinson's disease. nih.gov The most active compounds were found to exert their protective effects by decreasing the levels of pro-apoptotic proteins like Bax and caspase-3. nih.gov

The diverse biological activities of the pyrazole core structure underscore its importance as a privileged scaffold in drug discovery and development. mdpi.comnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Prostaglandin E2 |

| Edaravone |

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) |

| Pazopanib |

| Ruxolitinib |

| Crizotinib |

| Curcumin |

| Bax |

Coordination Chemistry and Supramolecular Assemblies Involving Pyrazolylpropanamide Ligands

Coordination Modes and Versatility of Pyrazolylpropanamide Ligands with Transition Metals

Pyrazolylpropanamide ligands are valued for their polyfunctional nature, possessing multiple potential donor sites for coordination with metal ions. The ligand 2-(3-methyl-1H-pyrazol-1-yl)propanamide features a pyrazole (B372694) ring with two nitrogen atoms and a propanamide side chain with both an oxygen and a nitrogen atom. This structure allows for several modes of coordination, making it a versatile building block in inorganic synthesis. researchgate.netresearchgate.net

The primary donor site is typically the sp²-hybridized nitrogen atom at the 2-position of the pyrazole ring. The amide group introduces additional coordination possibilities through its carbonyl oxygen or, less commonly, the amide nitrogen. This versatility allows these ligands to act as monodentate, chelating, or bridging units, leading to the formation of discrete mononuclear complexes, multinuclear clusters, or extended coordination polymers. researchgate.netnih.gov

The coordination behavior of this compound is largely dictated by the reaction conditions and the nature of the metal ion, leading to distinct coordination geometries.

Monodentate Coordination: In its simplest coordination mode, the ligand acts as a neutral monodentate donor, binding to the metal center exclusively through the N2 atom of the pyrazole ring. This mode is observed in certain complexes, such as with silver(I), where the ligand's primary role is to satisfy the metal's coordination number without forming a chelate ring. researchgate.net

Chelating Coordination: The most characteristic coordination mode for pyrazolylpropanamide ligands involves the formation of a chelate ring. researchgate.net The ligand coordinates to a single metal center through two donor atoms simultaneously: the pyrazole N2 nitrogen and the carbonyl oxygen of the amide group. researchgate.netnih.gov This (N,O)-bidentate chelation results in the formation of a thermodynamically stable seven-membered ring around the metal ion. researchgate.net This "chelate effect," where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is a fundamental principle in coordination chemistry. quora.com

| Feature | Monodentate (κN) Coordination | Chelating (κN,κO) Coordination |

|---|---|---|

| Donor Atoms | One atom (Pyrazole N2) | Two atoms (Pyrazole N2 and Amide O) |

| Resulting Structure | Simple coordination bond | Forms a stable metallacycle (7-membered ring) |

| Complex Stability | Generally lower stability | Enhanced stability due to the chelate effect |

| Example Metal Ions | Ag(I) researchgate.net | Cu(II), Cd(II), Ru(II) researchgate.netnih.gov |

Synthesis and Characterization of Pyrazolylpropanamide Metal Complexes

The synthesis of metal complexes with pyrazolylpropanamide ligands is typically straightforward. A common method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a 1:2 or 1:3 metal-to-ligand molar ratio in a solvent such as ethanol (B145695) or methanol. saudijournals.comnih.gov The mixture is often refluxed to ensure the completion of the reaction, and the resulting complex precipitates upon cooling or solvent evaporation. saudijournals.com

The characterization of these newly synthesized complexes is crucial to determine their structure, stoichiometry, and properties. A combination of analytical techniques is employed for this purpose. semanticscholar.orgwmich.edu Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, revealing bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov Spectroscopic methods are also vital; Fourier-transform infrared (FT-IR) spectroscopy can confirm the coordination of the amide group by observing a shift in the C=O stretching frequency, while NMR spectroscopy helps to elucidate the structure of diamagnetic complexes in solution. nih.gov

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Definitive 3D molecular structure, coordination geometry, bond distances/angles. nih.gov |

| FT-IR Spectroscopy | Identifies coordination of the amide group via shifts in ν(C=O) and ν(N-H) bands. |

| NMR Spectroscopy (¹H, ¹³C) | Confirms ligand structure in solution and shows coordination-induced chemical shifts. nih.gov |

| UV-Visible Spectroscopy | Provides information on the electronic transitions (d-d, charge transfer) within the complex. nih.gov |

| Mass Spectrometry | Determines the mass-to-charge ratio, helping to confirm the molecular formula. wmich.edu |

| Elemental Analysis | Confirms the empirical formula and purity of the synthesized complex. |

Impact of Ligand Substitution on Coordination Behavior and Complex Stability

Modifying the ligand structure by adding substituents can profoundly impact the resulting metal complex's properties through steric and electronic effects. nih.gov In this compound, the methyl group at the 3-position of the pyrazole ring is strategically placed to influence coordination.

Electronic Effects: The methyl group is a weak electron-donating group. This inductive effect increases the electron density on the pyrazole ring, enhancing the basicity of the coordinating N2 nitrogen atom. This, in turn, can lead to the formation of stronger metal-ligand bonds and thermodynamically more stable complexes compared to those with unsubstituted pyrazolylpropanamide. acs.org

Steric Effects: The presence of the methyl group adjacent to the coordinating nitrogen introduces steric bulk around the metal center. rsc.orgresearchgate.net This steric hindrance can influence the coordination geometry, potentially favoring certain conformations or limiting the number of ligands that can bind to the metal. In some cases, significant steric clash can destabilize the complex or favor a different coordination mode altogether. researchgate.netunicam.it Studies on related Fe(II) complexes have shown that even small methyl substituents can dramatically alter the properties of the final complex through intramolecular steric interactions. rsc.org

Pyrazolylpropanamide Ligands in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The bifunctional nature of pyrazolylpropanamide ligands makes them attractive candidates for use as linkers in MOF synthesis. digitellinc.comrsc.org The pyrazole group can act as a directional, rigid linker connecting to one metal center, while the propanamide tail could coordinate to an adjacent metal center or participate in hydrogen bonding to guide the formation of the extended network. rsc.orgresearchgate.net

While specific MOFs based on this compound are not extensively documented, the use of pyrazole-carboxylate and other functionalized pyrazole ligands is a well-established strategy for building robust and porous frameworks. researchgate.netdtu.dk These pyrazolate-based MOFs have shown promise in applications such as the selective capture of formaldehyde (B43269) from indoor air and the adsorption of iodine from aqueous solutions. rsc.orgdtu.dk The structural elements of pyrazolylpropanamide are thus highly relevant for the design of new functional MOFs, where the amide group could introduce specific guest interaction sites or enhance the structural stability through hydrogen bonding.

Design Principles for Metalloprotein Mimetics Utilizing Pyrazolylpropanamide Scaffolds

Metalloproteins perform crucial functions in biological systems, and a major goal of bioinorganic chemistry is to create smaller, synthetic molecules—known as metalloprotein mimetics—that reproduce the structure and function of their active sites. nih.govnih.gov Pyrazole-based ligands are exceptionally well-suited for this purpose because the pyrazole ring is an excellent structural mimic of the imidazole (B134444) side chain of histidine, one of the most common metal-coordinating amino acids in proteins. saudijournals.com

The this compound ligand provides a pre-organized scaffold that can position a pyrazole nitrogen and an amide oxygen at a specific distance and orientation. This (N,O) donor set can be used to model the active sites of metalloenzymes where a metal ion is coordinated by a histidine residue and a backbone amide or the side chain of asparagine/glutamine. mdpi.comresearchgate.net

The key design principle is to use the ligand's inherent structural constraints to enforce a particular coordination geometry (e.g., tetrahedral or octahedral) on the metal ion. researchgate.net By creating a coordination environment that closely resembles that of a native protein, these mimetics can provide valuable insights into enzyme mechanisms and serve as catalysts for novel chemical transformations. researchgate.net

Structure Activity/property Relationships Sar/spr in Pyrazolylpropanamide Analogues

Systematic Chemical Modification Strategies for the Pyrazolylpropanamide Core

The pyrazolylpropanamide scaffold offers several sites for chemical modification, allowing for a systematic exploration of the chemical space to improve biological activity. A common strategy involves the modification of three key components: the pyrazole (B372694) ring (B-ring), the aromatic A-ring, and the propanamide linker.

One prominent approach has been the introduction of various substituents on the pyrazole ring. nih.gov This allows for the investigation of the effects of electronics and sterics on the compound's interaction with its biological target. For instance, in a series of pyrazol-1-yl-propanamides developed as androgen receptor (AR) antagonists, the unsubstituted pyrazole ring derivative showed weak inhibitory activity. nih.gov The introduction of electron-withdrawing groups, such as halogens (e.g., F, Cl, Br, I) or a trifluoromethyl (CF3) group, at the 4-position of the pyrazole ring generally led to an increase in potency. nih.gov Conversely, the introduction of electron-donating groups on the pyrazole ring resulted in compounds with low to no AR inhibitory activity, and in some cases, even agonist activity. nih.gov

Modifications to the aromatic A-ring have also been systematically explored. This part of the molecule often plays a crucial role in binding to the target protein. Variations in the substitution pattern on this ring can significantly impact binding affinity and selectivity.

The propanamide linker has also been a target for modification. Changes in the length, rigidity, or substitution on this linker can alter the spatial orientation of the A and B rings, thereby influencing the compound's fit within the binding pocket of the target.

A general synthetic route to access these analogues involves the coupling of a substituted pyrazole with a suitable propanamide precursor. For example, pyrazol-1-yl-propanamides can be synthesized via aza-Michael addition of pyrazole derivatives to acrylamide (B121943). researchgate.net Another method involves the reaction of a substituted aniline (B41778) with 3-chloropropionyl chloride, followed by reaction with a pyrazole. nih.gov

Influence of Substituents on Biological Target Engagement and Selectivity

The nature and position of substituents on the pyrazolylpropanamide core have a profound impact on the compound's ability to engage its biological target and its selectivity for that target over others.

In the context of androgen receptor antagonists, the substituents on the pyrazole B-ring are critical for potent activity. As mentioned, electron-withdrawing groups at the 4-position of the pyrazole ring enhance antagonist activity. nih.gov The following table illustrates the structure-activity relationship of 4-substituted pyrazole analogues on AR inhibitory activity.

| Compound | R Group (at position 4 of pyrazole) | AR Inhibitory Activity (IC50, μM) |

|---|---|---|

| 16a | H | 1.442 |

| 16b | F | 0.312 |

| 16c | Cl | 0.259 |

| 16d | Br | 0.246 |

| 16e | I | 0.231 |

| 16f | CF3 | 0.264 |

Disubstitution on the pyrazole ring has also been investigated. For example, a compound with a 3-CF3 and a 4-Cl substitution on the pyrazole ring (compound 26a) was found to be a potent AR antagonist. nih.gov This suggests that a combination of substituents can lead to further optimization of activity. nih.gov

The substituents on the aromatic A-ring also play a significant role. For instance, in a series of pyrazole derivatives acting as cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position of the pyrazole was found to be a key requirement for potent and selective activity. nih.govelsevierpure.com

Furthermore, the selectivity of these compounds can be tuned by modifying substituents. For example, in the development of selective COX-2 inhibitors, the presence of a sulfonamide or methylsulfonyl group on a phenyl ring attached to the pyrazole is a common feature that contributes to selectivity. frontiersin.org

Stereochemical Considerations in Structure-Activity and Structure-Property Relationships

Stereochemistry is a critical factor in the interaction of small molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity, efficacy, and pharmacokinetic properties. For pyrazolylpropanamide analogues that contain a chiral center, such as at the 2-position of the propanamide moiety, the different stereoisomers can exhibit distinct biological activities.

For example, in a study of pyrazol-1-yl-propanamides as androgen receptor antagonists, a key compound was evaluated as a mixture of diastereomers. nih.gov Although the activity of the individual stereoisomers was not reported, it is highly probable that one isomer is more active than the other. The differential activity of stereoisomers arises from the fact that the binding pockets of proteins are three-dimensional and will interact differently with the two enantiomers.

The importance of stereochemistry has been demonstrated in other classes of bioactive molecules. For instance, in a series of nature-inspired antimalarial compounds, only the isomers with a specific stereochemistry ((5S, αS)) displayed significant activity, suggesting that their uptake and/or interaction with the target was stereoselective.

Therefore, for any pyrazolylpropanamide analogue containing a stereocenter, the separation and biological evaluation of the individual enantiomers is a crucial step in the drug development process to identify the most potent and safest candidate.

Rational Ligand Design Strategies for Optimizing Functionality and Specificity

Rational ligand design plays a pivotal role in the optimization of pyrazolylpropanamide analogues. This approach relies on an understanding of the target structure and the SAR of existing ligands to design new molecules with improved properties.

One successful strategy has been the use of a pharmacophore model. For nonsteroidal antiandrogens, a common pharmacophore consists of an aromatic A-ring and a B-ring connected by a linker. The introduction of a pyrazole moiety as the B-ring has led to the development of a new scaffold with unique activities. nih.govnih.govacs.org

Structure-based drug design, where the three-dimensional structure of the target protein is known, can also guide the design of more potent and selective inhibitors. By visualizing the binding of a ligand to its target, medicinal chemists can identify opportunities to introduce new functional groups that can form additional favorable interactions, such as hydrogen bonds or hydrophobic interactions, with the protein.

A key aspect of rational design is the optimization of pharmacokinetic properties. This can involve modifying the molecule to improve its solubility, metabolic stability, and oral bioavailability. For example, the introduction of a pyrazole ring in one series of AR antagonists led to improved pharmacokinetic properties compared to earlier lead compounds. nih.gov

The following table summarizes some of the rational design strategies and their outcomes for pyrazolylpropanamide analogues.

| Design Strategy | Modification | Desired Outcome | Example Result |

|---|---|---|---|

| Pharmacophore-based design | Introduction of pyrazole as B-ring | Novel scaffold with unique activity | Development of pyrazol-1-yl-propanamides as potent AR antagonists nih.gov |

| SAR-guided optimization | Introduction of electron-withdrawing groups on pyrazole | Increased potency | 4-halo and 4-CF3 substituted analogues showed enhanced AR inhibitory activity nih.gov |

| Improving pharmacokinetic properties | Modification of the core scaffold | Enhanced in vivo efficacy | Aryl pyrazol-1-yl propanamides showed improved PK properties nih.gov |

| Structure-based design | Introduction of groups to form specific interactions | Increased binding affinity and selectivity | (General principle) |

By employing these rational design strategies, researchers can systematically refine the structure of pyrazolylpropanamide analogues to develop compounds with superior therapeutic potential.

Emerging Research Areas and Future Directions for 2 3 Methyl 1h Pyrazol 1 Yl Propanamide

Development of Advanced Chemical Probes and Tools

The development of sophisticated chemical probes is fundamental to unraveling complex biological processes. While 2-(3-methyl-1H-pyrazol-1-yl)propanamide has not been extensively explored for this purpose, its inherent structural features present a promising starting point for the design of such tools. Future research could focus on modifying the core structure to incorporate functionalities that enable the probing of biological systems.

One prospective avenue is the incorporation of reporter groups, such as fluorophores or biotin (B1667282) tags, onto the propanamide side chain or the methyl group of the pyrazole (B372694) ring. This would allow for the visualization and tracking of the molecule's interactions with biological targets. Furthermore, the introduction of photoreactive or chemically reactive moieties could transform the molecule into a tool for affinity-based protein profiling or for mapping protein-protein interactions.

Another area of potential is in the development of bioorthogonal chemical reporters. By functionalizing this compound with a bioorthogonal handle, such as an azide (B81097) or an alkyne, it could be used to label and study biomolecules in their native environment without interfering with biological processes. This approach would open up possibilities for in vivo imaging and proteomics studies.

Strategies for Expanding the Chemical Space and Diversity of Pyrazolylpropanamides

To fully unlock the potential of this compound, expanding its chemical space and generating a diverse library of analogues is a critical next step. Several modern synthetic strategies can be employed to achieve this.

Scaffold Hopping and Isosteric Replacements: One approach is scaffold hopping, where the pyrazole core is replaced with other five-membered heterocycles to explore new chemical space while potentially retaining or improving biological activity. Additionally, isosteric replacement of the methyl group or the amide functionality could lead to derivatives with altered physicochemical properties and biological targets.

Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy for the rapid generation of a wide array of structurally diverse molecules. By employing multi-component reactions, a library of pyrazolylpropanamides with variations at multiple positions can be synthesized. For instance, a three-component reaction involving a hydrazine (B178648), a β-ketoester, and an amine could be optimized to produce a diverse set of N-substituted pyrazolylpropanamides.

Combinatorial Chemistry: Solid-phase synthesis and other combinatorial techniques can be utilized to systematically modify the this compound scaffold. This would involve attaching the core structure to a solid support and then reacting it with a variety of building blocks to generate a large library of derivatives for high-throughput screening.

| Strategy | Description | Potential Outcome |

| Scaffold Hopping | Replacement of the pyrazole core with other heterocycles. | Discovery of novel scaffolds with improved properties. |

| Diversity-Oriented Synthesis | Use of multi-component reactions to generate diverse structures. | Rapid access to a large and diverse chemical library. |

| Combinatorial Chemistry | Systematic modification of the core scaffold using solid-phase synthesis. | Generation of large libraries for high-throughput screening. |

Integration of Pyrazolylpropanamide Ligands in Catalysis and Materials Science

The pyrazole moiety is a well-established ligand in coordination chemistry, capable of binding to a variety of metal centers. This suggests that this compound and its derivatives could serve as valuable ligands in the development of novel catalysts and functional materials.

Homogeneous Catalysis: The nitrogen atoms of the pyrazole ring can coordinate to transition metals, creating catalysts for a range of organic transformations. The propanamide side chain could be modified to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. Research in this area could lead to the development of new catalysts for cross-coupling reactions, hydrogenations, and other important industrial processes.

Metal-Organic Frameworks (MOFs): Pyrazole-based ligands have been successfully used to construct MOFs with interesting properties, including high porosity and thermal stability. nih.govresearchgate.net this compound could be explored as a building block for new MOFs. The amide functionality could participate in hydrogen bonding interactions within the framework, leading to materials with unique structural features and potential applications in gas storage, separation, and sensing. For instance, pyrazolate-based MOFs have shown promise in the capture of iodine and formaldehyde (B43269). nih.govresearchgate.net

Self-Assembling Materials: The ability of pyrazole derivatives to engage in hydrogen bonding and π-π stacking interactions makes them attractive candidates for the design of self-assembling materials. By carefully designing the substituents on the this compound scaffold, it may be possible to control the self-assembly process to form well-defined nanostructures, such as fibers, gels, or liquid crystals, with potential applications in electronics and biomedicine.

Advanced Computational Methodologies for De Novo Design and Optimization

Computational chemistry offers powerful tools for the rational design and optimization of molecules with desired properties, and these can be effectively applied to the exploration of this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the structural features of pyrazolylpropanamide derivatives and their biological activity or material properties. nih.gov This can guide the design of new compounds with enhanced performance. For example, a 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for activity. nih.gov

Molecular Docking and Dynamics Simulations: For applications in drug discovery, molecular docking can be used to predict the binding mode of this compound derivatives to a specific protein target. nih.govnih.gov Subsequent molecular dynamics simulations can then be employed to assess the stability of the protein-ligand complex and to understand the key interactions that govern binding. These techniques have been successfully applied to the design of pyrazole-based inhibitors for various enzymes. nih.govnih.gov

De Novo Design: Advanced algorithms can be used for the de novo design of novel pyrazolylpropanamide derivatives with tailored properties. These methods can explore a vast chemical space to identify new molecules that are predicted to have high affinity for a biological target or to exhibit specific material characteristics. This approach, combined with synthetic feasibility analysis, can accelerate the discovery of new lead compounds.

| Computational Method | Application | Potential Impact |

| QSAR | Correlating molecular structure with activity/properties. | Guiding the design of more potent or effective compounds. |

| Molecular Docking | Predicting the binding orientation of a ligand to a target. | Identifying potential biological targets and optimizing interactions. |

| Molecular Dynamics | Simulating the movement of atoms and molecules over time. | Assessing the stability of ligand-target complexes. |

| De Novo Design | Generating novel molecular structures with desired properties. | Accelerating the discovery of new lead compounds and materials. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.